molecular formula C13H20ClNO2 B2583290 5-(2-Aminoethyl)-4,7-dimethoxyindane hydrochloride CAS No. 2445791-61-5

5-(2-Aminoethyl)-4,7-dimethoxyindane hydrochloride

Cat. No. B2583290
CAS RN: 2445791-61-5
M. Wt: 257.76
InChI Key: OTFRKHCKWYXUOP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, such as the aminoethyl group in this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules that don’t have the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Concise Syntheses of 2-Aminoindans : A study by Göksu and SeÇen (2005) details the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride through a seven-step process starting from indan-2-ol, highlighting the methodologies applicable to synthesizing aminoethylated indanes which could potentially be adapted for 5-(2-Aminoethyl)-4,7-dimethoxyindane hydrochloride (Göksu & SeÇen, 2005).

  • Organic Crystal Engineering : Research by Weatherhead-Kloster et al. (2005) on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] contributes to understanding the solid-state chemistry and potential pharmaceutical applications of dimethoxyindan derivatives (Weatherhead-Kloster et al., 2005).

  • Bromination of Indanones : Choi and Ma (2007) explored the bromination of 5,6-dimethoxyindan-1-one, providing insights into regioselective bromination reactions that could be relevant for the functionalization of indane structures similar to this compound (Choi & Ma, 2007).

Potential Applications

  • Polymer Synthesis : The electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid by Povlich et al. (2010) to form a melanin-like polymer, poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), showcases the potential of dimethoxyindane derivatives in creating advanced materials with unique electrochromic properties (Povlich et al., 2010).

  • Medicinal Chemistry : The synthesis of antipyrine derivatives derived from dimedone, discussed by Ashry et al. (2007), involves the creation of compounds with potential medicinal properties. This research illustrates the broader applicability of indane derivatives in drug development and the exploration of their biological activities (Ashry et al., 2007).

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, it could be interesting to study its properties and potential uses .

properties

IUPAC Name

2-(4,7-dimethoxy-2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-8-9(6-7-14)13(16-2)11-5-3-4-10(11)12;/h8H,3-7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFRKHCKWYXUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C(=C1)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2445791-61-5
Record name 2c-g-3 Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2445791615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-G-3 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2476GN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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